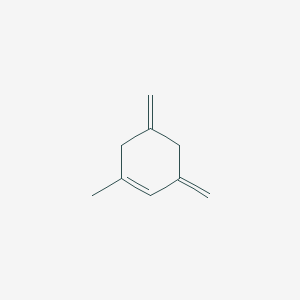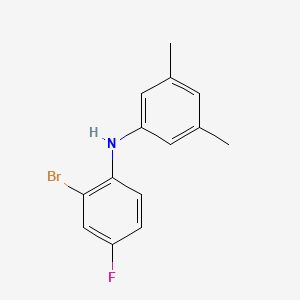![molecular formula C8H10N2O2 B14076467 (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate typically involves the annulation of an imidazole ring to a pyrrole ring. One method involves the use of a polydimethylsiloxane (PDMS) microreactor with an immobilized Ru(III)-P4VP complex, initiated by irradiation with visible light. This method provides excellent yields of the target product in a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of continuous flow reactors and environmentally benign catalysts, such as the Ru(III)-P4VP complex, suggests potential scalability for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action for ®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimiracetam: A nootropic drug with a similar pyrroloimidazole structure.
α1A-Adrenergic Receptor Partial Agonists: Compounds with similar structures that target adrenergic receptors.
Uniqueness
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is unique due to its specific ring structure and potential for diverse chemical reactivity
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
[(7R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl] acetate |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)12-7-2-4-10-5-3-9-8(7)10/h3,5,7H,2,4H2,1H3/t7-/m1/s1 |
Clé InChI |
UGVXJSHQXPYGHJ-SSDOTTSWSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CCN2C1=NC=C2 |
SMILES canonique |
CC(=O)OC1CCN2C1=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


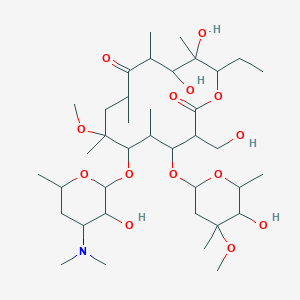
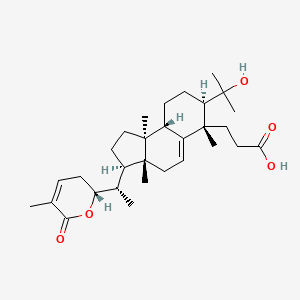
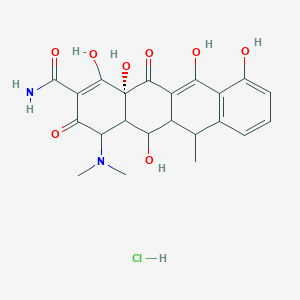
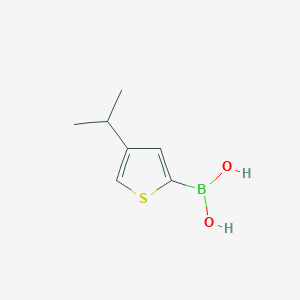
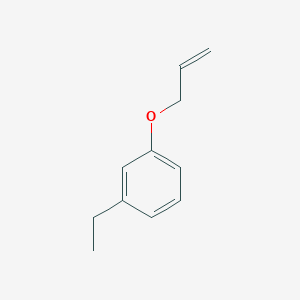
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
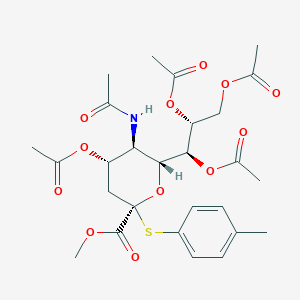
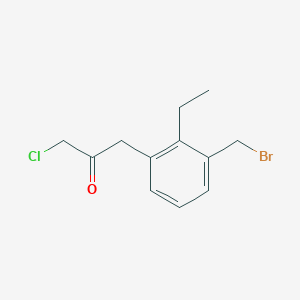
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)

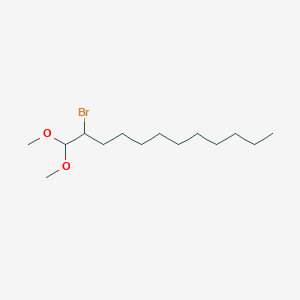
![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)
